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Compound of Interest

Compound Name: 4-Cyclopropoxy-2-methylaniline

CAS No.: 1243355-31-8

Cat. No.: B1447473 Get Quote

CAS Number: 1243355-31-8 Formula: C₁₀H₁₃NO Molecular Weight: 163.22 g/mol Physical

State: Viscous brown liquid (crude); low-melting solid (pure)

Executive Summary
4-Cyclopropoxy-2-methylaniline is a specialized aniline derivative characterized by a

lipophilic cyclopropyl ether group at the para position and a methyl group at the ortho position.

It serves as a high-value pharmacophore building block, primarily in the development of

Bruton's Tyrosine Kinase (BTK) inhibitors and other targeted oncology therapies.

Understanding its solubility landscape is critical for process chemists optimizing nucleophilic

aromatic substitutions, catalytic hydrogenations, and Buchwald-Hartwig cross-coupling

reactions. This guide provides a definitive solubility analysis based on experimental patent data

and predictive physicochemical modeling.

Physicochemical Profile & Solubility Landscape
The molecule exhibits a "push-pull" electronic structure: the amino group is a hydrogen bond

donor/acceptor, while the cyclopropyl ether adds significant lipophilicity and steric bulk.

Calculated Physicochemical Parameters
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Parameter Value (Approx.) Implication for Solubility

LogP (Octanol/Water) 2.5 – 2.9
Highly lipophilic; prefers

organic phases.

pKa (Conjugate Acid) ~4.5 – 5.0
Weak base; soluble in

aqueous acid (pH < 3).

H-Bond Donors 2 (-NH₂)
Capable of H-bonding with

alcohols/ethers.

Polar Surface Area ~35 Å²
Permeable; good solubility in

polar aprotic solvents.

Solubility Compatibility Matrix
The following data synthesizes experimental observations from process patents (e.g.,

WO2018103058A1) and standard aniline behavior.
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Solvent Class Specific Solvents Solubility Rating
Process
Application

Alcohols
Methanol, Ethanol,

IPA
High (>100 mg/mL)

Preferred for catalytic

hydrogenation

(reduction of nitro

precursor).

Polar Aprotic DMSO, DMF, DMAc High (>200 mg/mL)

Ideal for SnAr and

high-temp coupling

reactions.

Ethers
1,4-Dioxane, THF,

MTBE
High (>100 mg/mL)

Standard solvents for

Buchwald-Hartwig

couplings.

Chlorinated
Dichloromethane

(DCM)
High (>150 mg/mL)

Excellent for

extraction and

chromatography

loading.

Hydrocarbons
Hexane, Heptane,

Toluene
Moderate

Toluene is good for

reflux; Heptane acts

as an anti-solvent for

crystallization.

Aqueous Water (Neutral pH)
Insoluble (<0.1

mg/mL)

Causes phase

separation (oiling out).

Aqueous Acid 1M HCl, 1M H₂SO₄ Soluble

Forms water-soluble

anilinium salt

(purification strategy).

Process Workflow & Solvent Selection
The isolation and utilization of 4-Cyclopropoxy-2-methylaniline typically involve a reduction

sequence followed by a coupling event. The choice of solvent dictates the yield and impurity

profile.
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Synthesis & Solubility Pathway
The diagram below illustrates the standard workflow, highlighting the solvent switches required

at each stage.

Solubility Criticality

Precursor:
4-Cyclopropoxy-2-methyl-1-nitrobenzene

Reduction Step
(H2, Pd/C)

 Dissolved in MeOH
Target:

4-Cyclopropoxy-2-methylaniline
(Soluble in MeOH)

 Filter Catalyst Workup/Isolation
(Concentration or Extraction)

 Evaporate MeOH
Next Step:

Cross-Coupling
(Solvent: Dioxane/Toluene)

 Redissolve

Click to download full resolution via product page

Figure 1: Solvent-dependent synthesis workflow for 4-Cyclopropoxy-2-methylaniline,

transitioning from polar protic (MeOH) to aprotic (Dioxane) systems.

Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine precise solubility limits for process optimization (e.g.,

determining the minimum solvent volume for recrystallization).

Reagents: 4-Cyclopropoxy-2-methylaniline (Test Article), HPLC-grade solvents.

Preparation: Weigh 100 mg of the Test Article into a 4 mL clear glass vial.

Addition: Add the target solvent in 100 µL increments at 25°C.

Agitation: Vortex for 30 seconds after each addition.

Observation:

Soluble: Clear solution, no particulates or oil droplets.

Insoluble: Visible solid or phase separation (oiling out).

Endpoint: Record the volume (
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) required for complete dissolution.

Calculation:

Validation: If

, the solvent is considered "freely soluble" and suitable for reaction concentrations but poor
for crystallization.

Protocol B: Acid-Base Extraction Purification
Since the compound is an aniline, its pH-dependent solubility is the primary method for

removing non-basic impurities (e.g., unreacted nitro precursors or phenols).

Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).

Extraction (Salt Formation): Wash the organic phase with 1M HCl (aq).

Mechanism:[1][2] The aniline protonates to form the hydrochloride salt, moving into the

aqueous phase.

Impurity Removal: Neutral/Acidic impurities remain in the EtOAc layer.

Separation: Discard the organic layer.

Basification: Cool the aqueous layer to 0-5°C and slowly add 2M NaOH until pH > 10.

Observation: The product will precipitate or oil out as the free base is regenerated.

Recovery: Extract the turbid aqueous mixture with Dichloromethane (DCM), dry over MgSO₄,

and concentrate.

Safety & Stability Considerations
Oxidation Sensitivity: Like most anilines, this compound is prone to oxidation (browning)

upon exposure to air.

Storage: Store under Nitrogen or Argon at 2–8°C.
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Solvent Handling: Degas solvents (sparge with N₂) prior to dissolution to prevent oxidative

degradation during processing.

Toxicity: Treat as a potential mutagen and skin sensitizer.

PPE: Nitrile gloves, lab coat, and chemical fume hood are mandatory.

Skin Contact: The lipophilic nature allows rapid dermal absorption. Wash immediately with

soap and water if exposed; do not use alcohol (enhances absorption).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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